2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers designing kinase inhibitors or benzimidazole antibacterials often face 5-7 step linear sequences to install the pyridin-3-yl biaryl motif. This building block eliminates protection/deprotection cycles by delivering the pyridinyl group pre-installed at the 4-position. Key advantages: (1) Ortho-Br enables direct Suzuki-Miyaura diversification without competing reactivity from the nitro group; (2) Ortho-NO₂/NH₂ pair provides a reductive cyclization gateway to benzimidazole cores; (3) Single-step late-stage library synthesis accelerates SAR campaigns. Batch-certified purity ensures reproducible coupling yields across discovery and process scale.

Molecular Formula C11H8BrN3O2
Molecular Weight 294.10 g/mol
Cat. No. B8169587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine
Molecular FormulaC11H8BrN3O2
Molecular Weight294.10 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
InChIInChI=1S/C11H8BrN3O2/c12-9-4-8(7-2-1-3-14-6-7)5-10(11(9)13)15(16)17/h1-6H,13H2
InChIKeyFBQUDJBKKWAWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine – Advanced Building Block


2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine (CAS: 797047-13-3), also systematically designated as Benzenamine, 2-bromo-6-nitro-4-(3-pyridinyl)-, is a multifunctional halogenated nitroaromatic building block characterized by a central aniline core featuring ortho-bromo and ortho-nitro substitution relative to the amine, para-substituted with a pyridin-3-yl moiety [1]. With the molecular formula C11H8BrN3O2 and a molecular weight of 294.10 g/mol, it provides a defined mass balance essential for precise stoichiometric calculations in both discovery and process chemistry . Its structural architecture integrates three orthogonal reactive handles—a primary aromatic amine, an aryl bromide capable of participating in transition metal-catalyzed cross-coupling reactions, and a nitro group amenable to selective reduction—alongside a pyridinyl pharmacophore, distinguishing it from simpler mono- or di-functional aniline derivatives . This specific substitution pattern is designed to enable divergent synthesis strategies and the construction of complex molecular scaffolds in pharmaceutical and agrochemical research programs .

Tri-orthogonal reactive handles for divergent synthesis
Pre-installed pyridin-3-yl heteroaromatic pharmacophore
Suited for transition metal-catalyzed cross-coupling workflows

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine: Why Analogs Cannot Substitute


Attempts to interchange 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine with structurally similar building blocks—such as 2-bromo-6-nitroaniline, 2,4-dibromo-6-nitroaniline, or 2-bromo-4-iodoaniline—inevitably lead to divergent synthetic outcomes and compromised molecular design fidelity [1]. The presence and precise positioning of the pyridin-3-yl substituent at the 4-position of the aniline core are non-negotiable for applications requiring the construction of specific heterobiaryl architectures [1]. Substituting a pyridinyl ring with a phenyl ring or omitting it altogether eliminates a key heteroaromatic pharmacophore, altering physicochemical properties, target binding potential, and the ability to engage in specific intermolecular interactions. Furthermore, the unique ortho-bromo and ortho-nitro arrangement dictates distinct regioselectivity and reactivity in subsequent transformations, such as cross-couplings or cyclization reactions, compared to analogs with different substitution patterns (e.g., 4-bromo-2-nitroaniline) [2]. For research programs where downstream synthetic pathways and SAR are predicated on this exact substitution topology, the use of any generic replacement introduces unacceptable variability, wastes synthetic effort, and directly invalidates comparative structure-activity relationship analyses [2].

Pyridinyl omission eliminates key heteroaromatic pharmacophore, altering target binding and physicochemical properties.
Bromine regiochemistry (ortho- vs. para-) dictates distinct biaryl topologies; substitution leads to a different chemotype entirely.
Amino-nitro adjacency is required for direct reductive cyclization to fused heterocycles; non-ortho analogs may not transfer directly.

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine: Differentiation vs. Key Analogs


Orthogonal Reactive Handles vs. Di-Functional Analogs

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine provides a more expansive synthetic canvas than simpler analogs like 2-bromo-6-nitroaniline . The latter presents only two reactive centers (Br and NO2) on the aniline ring, limiting its use to sequential bromine substitution and nitro reduction. In contrast, the target compound integrates a third, pre-installed heteroaryl (pyridin-3-yl) handle, enabling distinct reaction sequences such as the direct construction of biaryl amine libraries via chemo- and site-selective palladium-catalyzed reactions without the need for an additional Suzuki coupling to install the pyridine moiety . This 'pre-assembled' architecture reduces the number of synthetic steps required to reach complex final targets, thereby improving overall synthetic efficiency and mitigating cumulative yield loss.

Reactive Handles
Class-level inference
Target: 3 handles + pre-installed pyridine Comparator: 2 handles (2-Bromo-6-nitroaniline)
'Pre-assembled' architecture reduces synthetic steps and mitigates cumulative yield loss.
Context-dependent; standard retrosynthetic analysis logic.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Regioselective C–C Bond Formation: Ortho- vs. Para-Bromo

The specific ortho-position of the bromine atom in 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine directs cross-coupling reactions to the position adjacent to the amine, a regioselectivity profile that differs fundamentally from isomeric analogs such as 4-Bromo-2-nitroaniline . In the latter, the bromine is located para to the amine, leading to the formation of linear, para-substituted biaryl products upon Suzuki coupling . The ortho-bromo configuration of the target compound favors the synthesis of ortho-substituted, sterically congested biaryl motifs, which are of significant interest in medicinal chemistry for inducing conformational restriction and improving target selectivity [1]. The distinct electronic and steric environment created by the adjacent nitro and amine groups can also modulate the oxidative addition step in palladium catalysis, offering a unique reactivity profile compared to meta- or para-bromo anilines.

Coupling Regioselectivity
Class-level inference
Target: Ortho-substituted biaryl Comparator: Para-substituted biaryl (4-Bromo-2-nitroaniline)
Dictates fundamentally different molecular geometries for SAR exploration.
Theoretical comparison based on standard cross-coupling rules.
Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Regioselectivity

Amino-Nitro Ortho-Positioning: Reduction–Cyclization Pathway

The adjacency of the primary amine and the nitro group in 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine provides a synthetic advantage over analogs where these groups are not ortho to each other (e.g., 2-Bromo-4-nitroaniline) . This ortho relationship enables a direct, one-pot reductive cyclization sequence upon nitro reduction . For instance, reduction of the nitro group to the corresponding ortho-phenylenediamine intermediate primes the molecule for immediate condensation with carbonyl-containing reagents (e.g., aldehydes, carboxylic acids, or CDI) to form fused heterocycles like benzimidazoles, quinoxalines, or triazoles . This contrasts with 4-bromo-2-nitroaniline, where nitro reduction yields a 1,4-diamine, which is less suited for facile, direct cyclization to common fused heterocyclic cores.

Synthetic Utility
Class-level inference
Ortho-phenylenediamine pathway enabled upon nitro reduction.
Direct route to benzimidazoles and quinoxalines via reduction-cyclization.
Comparator (4-Br-2-NO2-aniline) yields a less versatile para-diamine.
Heterocycle Synthesis Benzimidazole Reductive Cyclization

Pre-Installed Pyridinyl Eliminates Protecting Group Steps

A key differentiation from 2,4-dibromo-6-nitroaniline lies in the synthetic efficiency gained by the pre-installed pyridin-3-yl group . Starting with 2,4-dibromo-6-nitroaniline to achieve a similar final structure would necessitate a sequential cross-coupling strategy, first installing the pyridine at the more reactive 2-bromo position (adjacent to nitro), which would then require the use of protecting groups on the amine or careful control of stoichiometry to prevent unwanted reactions at the 4-position . The target compound, 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine, is delivered as a single, defined regioisomer, eliminating the need for a potentially low-yielding, multi-step sequence involving protecting group installation and removal. This directly translates to reduced material costs, fewer unit operations, and a cleaner impurity profile for downstream intermediates [1].

Step Efficiency
Class-level inference
1–2 steps saved
Eliminates protecting group strategies and a second cross-coupling cycle.
Versus starting from 2,4-dibromo-6-nitroaniline.
Protecting Group Strategy Chemoselectivity Late-Stage Functionalization

2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine: Key Application Scenarios


Ortho-Substituted Biaryl Kinase Inhibitor Libraries

This compound is a strategically sourced starting material for medicinal chemists developing kinase inhibitors that require a pyridine-containing ortho-substituted biaryl motif. As established, its ortho-bromo substitution pattern directs cross-coupling reactions to generate sterically hindered biaryl systems adjacent to the amine . The pre-installed pyridin-3-yl group directly furnishes a key heteroaromatic ring that is a common feature in ATP-competitive kinase inhibitor pharmacophores, such as those targeting p38 MAPK or c-fms [1]. Using this building block allows the rapid generation of diverse libraries via a single, late-stage Suzuki-Miyaura diversification step, accelerating lead optimization and SAR campaigns .

Dual-Target Benzimidazole Antibacterial Synthesis

Researchers focused on novel antibacterial agents targeting DNA gyrase and topoisomerase IV can leverage this compound as a key precursor to benzimidazole scaffolds. The ortho-amino-nitro configuration provides a direct reductive cyclization route to the benzimidazole core upon reduction and condensation . The pendant bromine and pyridine functionalities remain available for subsequent diversification, allowing for the exploration of SAR around this privileged structure. This is particularly relevant given the urgent need for new agents against multi-drug resistant Gram-negative pathogens, a space where nitro-substituted pyridyl ligands have demonstrated promising activity [1].

Pyridine-Appended Conjugated Polymers for OLEDs

In materials science, this compound serves as a versatile monomer or precursor for the synthesis of nitrogen-containing conjugated polymers and small-molecule organic semiconductors. The ortho-bromo substituent is a reactive site for polymerization via Yamamoto or Suzuki polycondensation . The electron-withdrawing nitro group and the electron-donating amine can be used to tune the material‘s electronic properties, band gap, and HOMO/LUMO energy levels, while the pyridinyl group can enhance electron injection and transport in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) . Its defined molecular structure ensures batch-to-batch consistency in polymerization reactions, which is critical for reproducible device performance.

Cost-Effective Synthetic Routes for APIs

For process chemists, the value of 2-Bromo-6-nitro-4-pyridin-3-yl-phenylamine lies in its potential to simplify and shorten synthetic routes to active pharmaceutical ingredients (APIs). As quantified in Section 3, its use can eliminate multiple steps (protection, selective coupling, deprotection) compared to starting from simpler di- or trihalogenated anilines . This translates directly into lower Cost of Goods (COG), reduced waste generation, and a more streamlined and robust manufacturing process. Procuring this advanced intermediate is a strategic decision to de-risk scale-up campaigns and improve overall process mass intensity and throughput .

Application
Selection Property
Validation Focus
Ortho-Substituted Biaryl Kinase Inhibitor Libraries
Ortho-bromo regioselectivity for sterically hindered biaryl synthesis
Cross-coupling efficiency and regiochemical fidelity
Dual-Target Benzimidazole Antibacterial Synthesis
Ortho-amino-nitro configuration for direct reductive cyclization
Cyclization yield and purity of the benzimidazole core
Pyridine-Appended Conjugated Polymers for OLEDs
Defined bifunctional monomer architecture with tunable electronic effects
HOMO/LUMO energy levels and polymerization batch consistency
Cost-Effective Synthetic Routes for APIs
Pre-installed pyridinyl group reduces synthetic step count
Process mass intensity and intermediate purity profile

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